molecular formula C22H18ClIN2O4 B4539443 2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide

2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide

Cat. No. B4539443
M. Wt: 536.7 g/mol
InChI Key: BDOPTFXZDSDQNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, chlorination, oxidation, and ammonolysis. A typical synthesis route might start from an appropriate starting material, undergo specific reactions to introduce functional groups, and finally be purified to achieve the desired compound. For example, compounds structurally similar to the one have been synthesized from starting materials through a series of reactions, including chlorination and oxidation, to introduce the necessary functional groups (Zhang Zho, 2014).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. This typically includes analyzing the bond lengths, angles, and overall geometry of the molecule. Studies on similar compounds have used techniques like X-ray crystallography to determine the crystalline structure and detailed molecular geometry, which reveals information about the disorder in the molecular arrangement and intramolecular hydrogen bonding (B. K. Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of a compound like “2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide” can be diverse. For structurally related compounds, studies have shown that the reductive chemistry involves the enzymatic reduction of nitro groups to amines or hydroxylamines under specific conditions, highlighting the compound's reactive nature and potential for transformation (B. Palmer et al., 1995).

Physical Properties Analysis

Physical properties such as solubility, melting point, and density are crucial for understanding a compound's behavior in different environments. The molar refraction and polarizability of related compounds have been studied, providing insights into their interaction with light and electric fields. Such studies are essential for understanding the compound's optical and electronic characteristics (R. Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of such compounds are significantly influenced by their functional groups and molecular structure. For instance, the presence of halogen atoms and amide linkages in the molecule can significantly affect its reactivity and interaction with other chemical entities. The chemical mechanism of related compounds undergoing fragmentation or modification under specific conditions has been detailed, illustrating the compound's reactive potential and the factors influencing its chemical behavior (W. Mahoney et al., 1981).

properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClIN2O4/c1-29-14-8-10-20(30-2)19(12-14)26-22(28)16-11-13(24)7-9-18(16)25-21(27)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOPTFXZDSDQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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